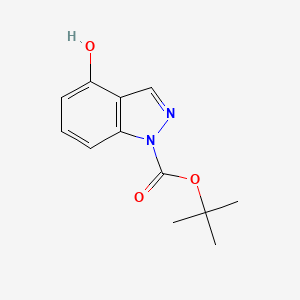![molecular formula C8H4F2N2O3 B13117335 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid typically involves the condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation in solvent-free conditions. This method utilizes amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nano-catalyst, which offers advantages such as short reaction times, high yields, and simple work-up .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid for cyclization reactions . Microwave irradiation and solvent-free conditions are also frequently employed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various oxazolo[4,5-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Medicine: It is investigated for its potential as a kinase inhibitor and other therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to interact with DNA gyrase, stabilizing the protein and increasing its stability . Molecular docking and dynamics simulations have provided insights into these interactions, highlighting the compound’s potential as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aryloxazolo[4,5-b]pyridines: These compounds share a similar oxazole-pyridine fused ring system and exhibit various pharmacological activities.
Oxazolo[5,4-d]pyrimidines: These compounds also feature a fused oxazole ring and are used as kinase inhibitors and antiviral agents.
Uniqueness
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability
Eigenschaften
Molekularformel |
C8H4F2N2O3 |
|---|---|
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
2-(difluoromethyl)-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H4F2N2O3/c9-5(10)7-12-6-4(15-7)2-1-3(11-6)8(13)14/h1-2,5H,(H,13,14) |
InChI-Schlüssel |
KQJJYXDQDRHUBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1OC(=N2)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)


![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)


![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)




